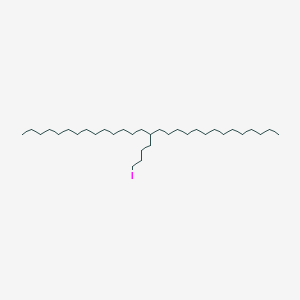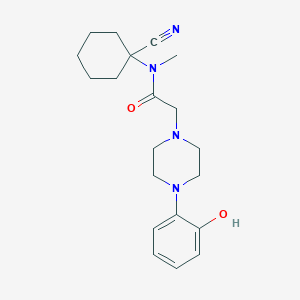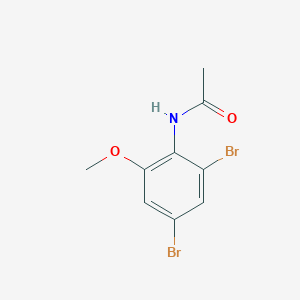
15-(4-Iodobutyl)nonacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-(4-Iodobutyl)nonacosane is a chemical compound with the molecular formula C33H67I It is a long-chain alkane with an iodine atom attached to the fourth carbon of a butyl group, which is itself attached to the fifteenth carbon of a nonacosane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-(4-Iodobutyl)nonacosane typically involves the iodination of a suitable precursor. One common method is the reaction of nonacosane with 1,4-diiodobutane under specific conditions to introduce the iodine atom at the desired position. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in the laboratory synthesis. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
15-(4-Iodobutyl)nonacosane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can remove the iodine atom, converting it to a simpler hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, or other substituted alkanes.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major product is nonacosane.
Applications De Recherche Scientifique
15-(4-Iodobutyl)nonacosane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 15-(4-Iodobutyl)nonacosane depends on its specific application. In biological systems, it may interact with cell membranes or proteins, altering their function or structure. The iodine atom can also serve as a site for further chemical modifications, enabling the compound to act as a versatile intermediate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonacosane: A simpler hydrocarbon without the iodine substitution.
1-Iodononacosane: An iodine atom attached to the first carbon of the nonacosane chain.
4-Iodobutylhexacosane: A similar structure with a shorter alkane chain.
Uniqueness
15-(4-Iodobutyl)nonacosane is unique due to the specific position of the iodine atom and the length of the alkane chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C33H67I |
|---|---|
Poids moléculaire |
590.8 g/mol |
Nom IUPAC |
15-(4-iodobutyl)nonacosane |
InChI |
InChI=1S/C33H67I/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33(31-27-28-32-34)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |
Clé InChI |
HQSZAVRCLVEEFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol](/img/structure/B13355977.png)
![N-(2-hydroxy-4-methylquinolin-7-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13355981.png)




![N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13356018.png)
![Benzenesulfonylfluoride, 4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]-](/img/structure/B13356023.png)




![4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356050.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B13356054.png)
